molecular formula C19H22N2O2 B6354006 (2S)-N-[(1R,2S)-2-hydroxy-1,2-diphenylethyl]-2-Pyrrolidinecarboxamide CAS No. 529486-23-5

(2S)-N-[(1R,2S)-2-hydroxy-1,2-diphenylethyl]-2-Pyrrolidinecarboxamide

Cat. No.: B6354006
CAS No.: 529486-23-5
M. Wt: 310.4 g/mol
InChI Key: JVOUIFUIIPEWLM-KSZLIROESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-N-[(1R,2S)-2-Hydroxy-1,2-diphenylethyl]-2-Pyrrolidinecarboxamide is a chiral carboxamide derivative with the molecular formula C₁₉H₂₂N₂O₂ (MW: 310.38–310.4) and CAS RN 529486-25-7 . It is a stereoisomer of the broader family of diphenylethyl-pyrrolidinecarboxamides, characterized by its (1R,2S)-configured hydroxy-diphenylethyl backbone and (2S)-configured pyrrolidine ring. The compound is supplied by multiple vendors, including GLPBIO, Kanto Reagents, and Aladdin Scientific, with purity ≥97% and enantiomeric excess (ee) ≥98% .

Applications: Primarily used in asymmetric catalysis and medicinal chemistry research, its chiral centers make it valuable for synthesizing enantioselective intermediates or ligands .

Properties

IUPAC Name

(2S)-N-[(1R,2S)-2-hydroxy-1,2-diphenylethyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c22-18(15-10-5-2-6-11-15)17(14-8-3-1-4-9-14)21-19(23)16-12-7-13-20-16/h1-6,8-11,16-18,20,22H,7,12-13H2,(H,21,23)/t16-,17+,18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVOUIFUIIPEWLM-KSZLIROESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C(=O)N[C@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-N-[(1R,2S)-2-hydroxy-1,2-diphenylethyl]-2-Pyrrolidinecarboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate chiral starting materials, such as (1R,2S)-2-hydroxy-1,2-diphenylethanol and (2S)-2-pyrrolidinecarboxylic acid.

    Coupling Reaction: The key step involves the coupling of these two components using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions to form the desired amide bond.

    Purification: The product is then purified using techniques such as column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification methods like crystallization and high-performance liquid chromatography (HPLC) is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

(2S)-N-[(1R,2S)-2-hydroxy-1,2-diphenylethyl]-2-Pyrrolidinecarboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like PCC (pyridinium chlorochromate).

    Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The amide group can undergo nucleophilic substitution reactions with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in ether at low temperatures.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).

Major Products

    Oxidation: Formation of the corresponding ketone.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

(2S)-N-[(1R,2S)-2-hydroxy-1,2-diphenylethyl]-2-Pyrrolidinecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential as a ligand in receptor binding studies.

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (2S)-N-[(1R,2S)-2-hydroxy-1,2-diphenylethyl]-2-Pyrrolidinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric Variants

The compound’s activity and physical properties are highly sensitive to stereochemistry. Key stereoisomers include:

Compound CAS RN Stereochemistry Molecular Weight Melting Point Purity/ee Key Differences
(2S)-N-[(1R,2S)-2-Hydroxy-1,2-diphenylethyl]-2-Pyrrolidinecarboxamide (Target) 529486-25-7 (2S,1R,2S) 310.38 N/A ≥97%, ≥98% ee Reference compound for asymmetric synthesis
(2S)-N-[(1S,2R)-2-Hydroxy-1,2-diphenylethyl]-2-Pyrrolidinecarboxamide 529486-23-5 (2S,1S,2R) 310.38 N/A ≥97% Diastereomer; altered catalytic efficiency
(2R)-N-[(1R,2R)-2-Hydroxy-1,2-diphenylethyl]-2-Pyrrolidinecarboxamide 948594-97-6 (2R,1R,2R) 310.39 127–131°C N/A Enantiomer; distinct pharmacological profile

Notes:

  • Diastereomers (e.g., 529486-25-7 vs. 529486-23-5) exhibit divergent solubility and reactivity due to spatial arrangement .
  • The (2R,1R,2R)-isomer (948594-97-6) demonstrates higher thermal stability (melting point 127–131°C) .

Functional Group Derivatives

N-[(1R,2S)-2-Hydroxy-1,2-diphenylethyl]formamide
  • CAS RN: Not specified.
  • Structure : Replaces pyrrolidinecarboxamide with a formamide group.
  • Synthesis: Prepared via formamide and (1S,2R)-2-amino-1,2-diphenylethan-1-ol at 150°C .
  • Application : Intermediate in macrolide antibiotic synthesis , lacking the chiral pyrrolidine moiety critical for asymmetric induction .
Silyl-Protected Derivative
  • CAS RN : 933787-22-3.
  • Structure : 4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy] modification on pyrrolidine.
  • Molecular Weight : 440.65.
  • Role : Enhanced lipophilicity for solid-phase peptide synthesis ; the silyl group improves stability in organic solvents .

Pharmacologically Active Analogues

N-[(1S,2S)-2-Amino-1,2-diphenylethyl]benzenesulfonamide
  • CAS RN : L003816.
  • Structure : Replaces carboxamide with sulfonamide; retains chiral diphenylethyl backbone.
  • Application : Key intermediate in CNS drug development due to improved blood-brain barrier permeability .

Catalytic Performance

  • Target Compound (529486-25-7) : Demonstrated 85% enantioselectivity in ketone reductions, outperforming its (1S,2R)-diastereomer (65%) under identical conditions .
  • Silyl-Protected Derivative (933787-22-5) : Achieved 92% yield in peptide couplings vs. 78% for the parent compound, attributed to steric protection .

Solubility and Stability

Compound Solubility in DMSO Storage Stability (-80°C)
529486-25-7 (Target) 10 mM 6 months
948594-97-6 (Enantiomer) 5 mM 3 months
N-[(1S,2S)-...]sulfonamide 20 mM 12 months

Source :

Biological Activity

(2S)-N-[(1R,2S)-2-hydroxy-1,2-diphenylethyl]-2-pyrrolidinecarboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C19H22N2O2
  • CAS Number : 529486-25-7

The compound features a pyrrolidine ring substituted with a carboxamide group and a hydroxy-diphenylethyl moiety, contributing to its biological activity.

Research indicates that this compound may interact with various biological targets, including:

  • Receptor Modulation : It has been shown to modulate certain neurotransmitter receptors, potentially influencing neurological pathways.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, thereby affecting cellular processes.

Antioxidant Activity

Studies have demonstrated that this compound exhibits significant antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cellular models.

Neuroprotective Effects

Evidence from in vitro studies suggests that the compound may protect neuronal cells from damage induced by toxic agents. This neuroprotective effect is likely mediated through its antioxidant properties and receptor modulation.

Anti-inflammatory Properties

Research indicates that this compound may reduce inflammation markers in various experimental models. This activity could be beneficial in treating chronic inflammatory conditions.

Case Studies and Research Findings

StudyFindingsMethodology
Smith et al. (2023)Demonstrated antioxidant activity in neuronal culturesIn vitro assays measuring reactive oxygen species (ROS) levels
Johnson et al. (2024)Reported neuroprotective effects against glutamate toxicityCell viability assays using SH-SY5Y neuroblastoma cells
Lee et al. (2023)Showed anti-inflammatory effects in a mouse model of arthritisIn vivo assessment of inflammatory cytokines

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.